molecular formula C7H6N2O2 B7902252 2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile

2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B7902252
M. Wt: 150.13 g/mol
InChI Key: WMPRWVSFHGPPNE-UHFFFAOYSA-N
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Description

Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinct chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include multi-step organic synthesis, where intermediate compounds are formed and subsequently reacted to produce the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in optimizing the synthesis.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced technologies such as automated synthesis and real-time monitoring of reaction parameters helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

    Compound A: Shares a similar chemical structure but differs in its reactivity and applications.

    Compound B: Has comparable biological activity but distinct physical properties.

    Compound C: Used in similar industrial applications but with variations in its synthesis and production methods.

Uniqueness: Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” stands out due to its unique combination of chemical properties, reactivity, and potential applications. Its versatility makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRWVSFHGPPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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